molecular formula C17H17BrN2O B279570 2-bromo-N-(2-pyrrolidin-1-ylphenyl)benzamide

2-bromo-N-(2-pyrrolidin-1-ylphenyl)benzamide

Cat. No.: B279570
M. Wt: 345.2 g/mol
InChI Key: YBNZXUDCUMATJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-pyrrolidin-1-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and has a pyrrolidine group attached to it. It is also known as BRL-52537 and has a molecular weight of 344.28 g/mol.

Scientific Research Applications

2-bromo-N-(2-pyrrolidin-1-ylphenyl)benzamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC has been shown to have therapeutic potential in the treatment of cancer, inflammation, and neurological disorders.

Mechanism of Action

2-bromo-N-(2-pyrrolidin-1-ylphenyl)benzamide inhibits PKC by binding to its regulatory domain. This binding prevents the activation of PKC and leads to the inhibition of downstream signaling pathways. The inhibition of PKC by this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have shown that this compound reduces inflammation and oxidative stress in animal models of arthritis and neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-bromo-N-(2-pyrrolidin-1-ylphenyl)benzamide in lab experiments is its selectivity towards PKC. This compound does not inhibit other kinases, making it a valuable tool for studying the role of PKC in various cellular processes. However, the low yield of the synthesis method and the high cost of the compound can be a limitation for its use in large-scale experiments.

Future Directions

There are several future directions for the research on 2-bromo-N-(2-pyrrolidin-1-ylphenyl)benzamide. One of the major areas of research is the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another direction is the development of new derivatives of this compound with improved selectivity towards PKC. Additionally, the potential therapeutic applications of this compound in various diseases, including cancer and inflammation, need to be further investigated.

Synthesis Methods

The synthesis of 2-bromo-N-(2-pyrrolidin-1-ylphenyl)benzamide involves the reaction of 2-bromoaniline with pyrrolidine in the presence of acetic acid. The resulting product is then reacted with benzoyl chloride to obtain the final product. The yield of this synthesis method is around 60%.

Properties

Molecular Formula

C17H17BrN2O

Molecular Weight

345.2 g/mol

IUPAC Name

2-bromo-N-(2-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C17H17BrN2O/c18-14-8-2-1-7-13(14)17(21)19-15-9-3-4-10-16(15)20-11-5-6-12-20/h1-4,7-10H,5-6,11-12H2,(H,19,21)

InChI Key

YBNZXUDCUMATJG-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.